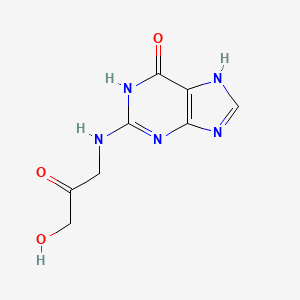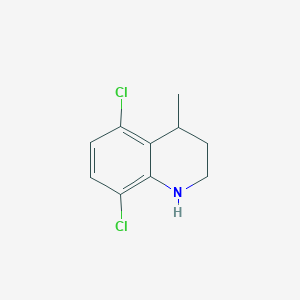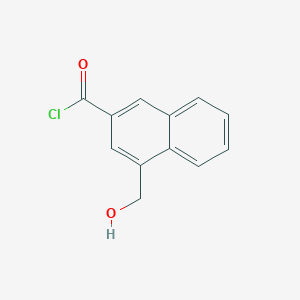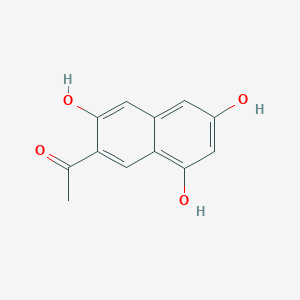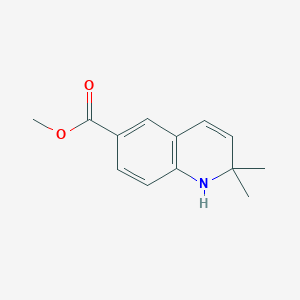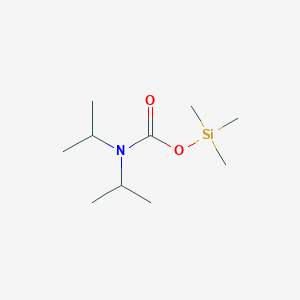
Trimethylsilyl dipropan-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl dipropan-2-ylcarbamate is a chemical compound that features a trimethylsilyl group attached to a dipropan-2-ylcarbamate moiety. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and analytical chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl dipropan-2-ylcarbamate can be synthesized through the reaction of dipropan-2-ylcarbamate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve automated derivatization protocols. These protocols utilize robotic autosamplers to ensure consistent and high-throughput production. The use of automated systems helps in reducing the degradation of unstable intermediates and improves the overall yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl dipropan-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or aqueous acids, the trimethylsilyl group can be hydrolyzed to form the corresponding alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the synthesis of the compound.
Triethylamine: Acts as a base in the synthesis.
Aqueous Acids: Used for hydrolysis reactions.
Major Products Formed
Alcohols: Formed through hydrolysis of the trimethylsilyl group.
Substituted Carbamates: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl dipropan-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines during multi-step organic synthesis.
Biology: Employed in the derivatization of biological samples for gas chromatography-mass spectrometry (GC-MS) analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of trimethylsilyl dipropan-2-ylcarbamate involves the formation of a stable trimethylsilyl group that protects reactive functional groups during chemical reactions. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected functional group. This mechanism is particularly useful in organic synthesis and analytical chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Chloride: Used in the synthesis of various trimethylsilyl derivatives.
Trimethylsilyl Cyanide: Employed in the addition reactions to aldehydes and ketones.
Trimethylsilyl Ether: Commonly used as a protecting group for alcohols
Uniqueness
Trimethylsilyl dipropan-2-ylcarbamate is unique due to its combination of a trimethylsilyl group with a dipropan-2-ylcarbamate moiety. This combination provides both stability and reactivity, making it suitable for a wide range of applications in organic synthesis, analytical chemistry, and material science .
Eigenschaften
CAS-Nummer |
89029-15-2 |
|---|---|
Molekularformel |
C10H23NO2Si |
Molekulargewicht |
217.38 g/mol |
IUPAC-Name |
trimethylsilyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C10H23NO2Si/c1-8(2)11(9(3)4)10(12)13-14(5,6)7/h8-9H,1-7H3 |
InChI-Schlüssel |
BCUBHFONIAZMGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


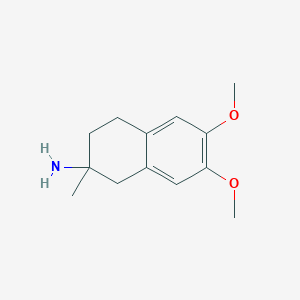
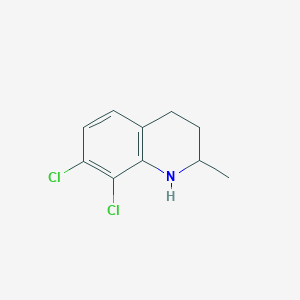


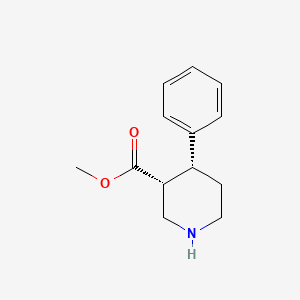
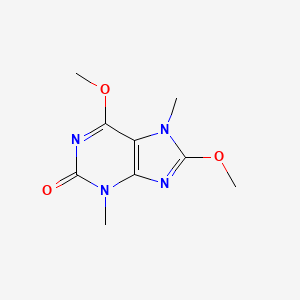

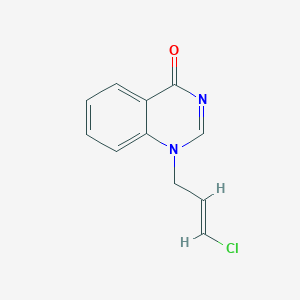
![N-[(Trimethylsilyl)methyl]benzenecarbothioamide](/img/structure/B11885775.png)
